molecular formula C23H25NO6 B1143740 Fmoc-D-Asp(OtBu)-OH CAS No. 12883-39-3

Fmoc-D-Asp(OtBu)-OH

Cat. No.: B1143740
CAS No.: 12883-39-3
M. Wt: 411.4477
InChI Key:
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Description

Fmoc-D-Asp(OtBu)-OH: , also known as N-α-Fmoc-D-aspartic acid α-tert-butyl ester, is a derivative of aspartic acid. It is widely used in the field of peptide synthesis, particularly in the solid-phase synthesis of peptides. This compound serves as a protecting group for the amino acid aspartic acid, ensuring that the reactive sites of the molecule are shielded during the synthesis process .

Mechanism of Action

Target of Action

Fmoc-D-Asp(OtBu)-OH is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins. Therefore, the primary targets of this compound are likely to be proteins or enzymes that interact with aspartic acid during protein synthesis.

Mode of Action

This compound is used in solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in organic synthesis. It serves to protect the amine functionality during peptide synthesis. The OtBu group (tert-butyl) is used to protect the carboxylic acid functionality of aspartic acid . The Fmoc group can be removed under mildly basic conditions, and the OtBu group can be removed under acidic conditions, allowing for the selective formation of peptide bonds.

Result of Action

The result of the action of this compound is the successful incorporation of aspartic acid into a peptide chain during solid-phase peptide synthesis . This allows for the synthesis of complex peptides and proteins for use in various research and therapeutic applications.

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactive species can influence the efficiency of peptide synthesis. The compound should be stored below +30°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the protection of the carboxyl group using the tert-butyl (OtBu) ester. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient synthesis of large quantities of the compound. The use of automated systems also minimizes the risk of contamination and ensures the reproducibility of the synthesis process .

Scientific Research Applications

Chemistry: Fmoc-D-Asp(OtBu)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids to form the desired peptide chain .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of proteins. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also utilized in the synthesis of custom peptides for research and development purposes .

Properties

CAS No.

12883-39-3

Molecular Formula

C23H25NO6

Molecular Weight

411.4477

Origin of Product

United States
Customer
Q & A

Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?

A1: this compound serves as a protected form of D-aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the reported solid-phase synthesis, this compound is coupled to the growing peptide chain attached to a solid support. []

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